Methylthioacetylaminoethanol

Vue d'ensemble

Description

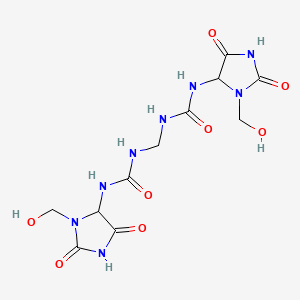

Methylthioacetylaminoethanol (MTAE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTAE is a sulfur-containing compound that is synthesized through a simple and efficient method.

Applications De Recherche Scientifique

Degradation of Pesticides

Methyl parathion, a pesticide similar in structure to Methylthioacetylaminoethanol, has been studied for its degradation using hydrodynamic cavitation reactors. This research explores the effectiveness of different operating parameters and additives like hydrogen peroxide and carbon tetrachloride for pesticide degradation. Over 90% degradation was achieved, indicating potential applications for environmental cleanup and pollution control (Patil & Gogate, 2012).

Biosensors for Pesticide Detection

Studies on methyl parathion, structurally related to Methylthioacetylaminoethanol, have led to the development of biosensors. These biosensors utilize MOF nanofibers and Burkholderia cepacia lipase for sensitive detection of pesticide residues in vegetables. This technology demonstrates potential for rapid, reliable monitoring of agricultural products and environmental samples (Wang, Ma, Shen, & Cheong, 2019).

Photocatalytic Generation of Hydrogen

Research on Pt(II) terpyridyl acetylide chromophores, chemically related to Methylthioacetylaminoethanol, has shown their effectiveness as photosensitizers for hydrogen generation from water. This highlights potential applications in renewable energy and sustainable hydrogen production (Du, Schneider, Jarosz, & Eisenberg, 2006).

Nanocatalytic Systems

Methylene blue, a compound in the same family as Methylthioacetylaminoethanol, has been used in nanocatalytic systems for reducing harmful pollutants. This research indicates potential applications in environmental remediation and pollution control (Begum, Najeeb, Sattar, Naseem, Irfan, Al‐Sehemi, & Farooqi, 2019).

Protein Modification Studies

Studies involving methylglyoxal, a compound related to Methylthioacetylaminoethanol, have explored its binding and modification of proteins. This research offers insights into biochemical processes relevant to diseases like diabetes, potentially leading to new therapeutic approaches (Lo, Westwood, McLellan, Selwood, & Thornalley, 1994).

Fuel Mixtures in Engines

Research on fuel mixtures containing ethanol and rapeseed oil methyl esters, chemically akin to Methylthioacetylaminoethanol, demonstrates the potential for alternative fuel sources. This study suggests applications in enhancing engine performance and reducing emissions (Lebedevas, Lebedeva, Makarevičienė, Janulis, & Sendžikienė, 2009).

Biodegradation by Microalgae and Cyanobacteria

A study on the biodegradation of methyl parathion by soil isolates of microalgae and cyanobacteria highlights potential applications in bioremediation and environmental management (Megharaj, Madhavi, Sreenivasulu, Umamaheswari, & Venkateswarlu, 1994).

Propriétés

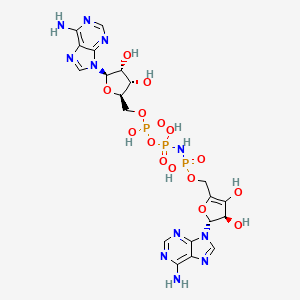

IUPAC Name |

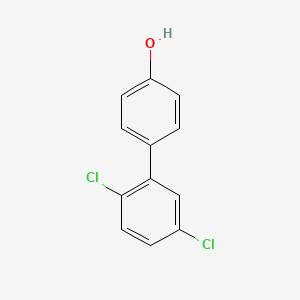

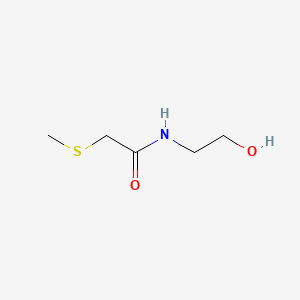

N-(2-hydroxyethyl)-2-methylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRSUUEPPDGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221765 | |

| Record name | Methylthioacetylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylthioacetylaminoethanol | |

CAS RN |

71524-68-0 | |

| Record name | Methylthioacetylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071524680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioacetylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Hydroxymethyl)benzo[a]pyrene](/img/structure/B1213382.png)

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)